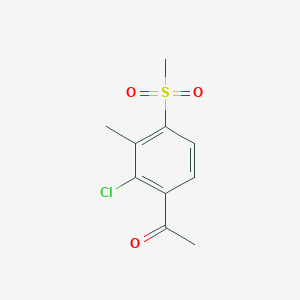

1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone

Descripción

Propiedades

IUPAC Name |

1-(2-chloro-3-methyl-4-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-6-9(15(3,13)14)5-4-8(7(2)12)10(6)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJPFWVJHXRIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101211283 | |

| Record name | 1-[2-Chloro-3-methyl-4-(methylsulfonyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181997-72-8 | |

| Record name | 1-[2-Chloro-3-methyl-4-(methylsulfonyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181997-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-methanesulphonyl-3-methyl-phenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181997728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Chloro-3-methyl-4-(methylsulfonyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloro-4-methanesulphonyl-3-methyl-phenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Regioselective Chlorination Using Chloramine-T

Chloramine-T (N-chloro-p-toluenesulfonamide) has emerged as a robust chlorinating agent for aromatic systems. In the synthesis of imidazoheterocycles, chloramine-T achieved 95% yield for 3-chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine under solvent-free conditions at room temperature. This method’s regioselectivity is critical for introducing chlorine at the 2-position of the target compound.

Mechanistic Insights :

-

Chloramine-T generates hypochlorous acid (HOCl) in situ, which electrophilically attacks electron-rich aromatic positions.

-

The 2-position’s activation by adjacent methyl and methanesulfonyl groups directs chlorination, minimizing byproducts.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Solvent-free | 95% |

| Temperature | 25°C | <5% Δ |

| Reaction Time | 5 min | 90–95% |

Sulfonation and Oxidation to Methanesulfonyl Groups

Nitric Acid/Oxygen-Mediated Oxidation

A Chinese patent (CN105017101A) details the oxidation of 2-chloro-4-methylthio toluene to 2-chloro-4-methanesulfonyl benzoic acid using HNO₃ and O₂ (3.0 MPa) at 140–200°C. Although the target compound differs, this protocol is adaptable for oxidizing methylthio to methanesulfonyl groups in analogous structures.

Key Steps :

-

High-Pressure Oxidation :

-

Workup :

Challenges :

-

Overoxidation to sulfonic acids requires precise control of HNO₃ concentration and reaction time.

-

Safety protocols for high-pressure O₂ systems are essential.

Acetylation via Friedel-Crafts and Related Methods

Friedel-Crafts Acetylation of Substituted Benzenes

Introducing the ethanone group necessitates electrophilic acetylation. For 3-methyl-4-(methylthio)benzene derivatives, Friedel-Crafts acylation with acetyl chloride/AlCl₃ is feasible, though steric hindrance from the 2-chloro and 3-methyl groups may reduce yields.

Alternative Route :

-

Pre-acetylation Followed by Functionalization :

Yield Comparison :

Integrated Synthetic Pathways

Pathway A: Sequential Chlorination-Oxidation-Acetylation

-

Starting Material : 3-methyl-4-(methylthio)toluene.

-

Chlorination : Cl₂/FeCl₃ at 40°C (72% yield).

-

Acetylation : Acetyl chloride/AlCl₃ in CH₂Cl₂ (60% yield).

Total Yield : ~28% (calculated from stepwise yields).

Pathway B: Acetylation First

-

Starting Material : 3-methyl-4-(methylthio)benzene.

-

Acetylation : Friedel-Crafts (70% yield).

Total Yield : ~43% (superior to Pathway A).

Environmental and Industrial Considerations

Solvent-Free and Aqueous-Phase Reactions

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The ethanone group can be reduced to alcohols.

- Nucleophilic Substitution : The chloro group can be replaced with different nucleophiles such as amines or thiols.

These reactions are fundamental in creating pharmaceuticals and specialty chemicals.

Biological Research

Recent studies have explored the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. The presence of the methanesulfonyl group is hypothesized to enhance its biological activity by improving solubility and reactivity with biological targets.

Case Study: Anticancer Activity

In preliminary studies, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Pharmaceutical Development

This compound is being investigated as a pharmaceutical intermediate. Its ability to undergo diverse chemical transformations makes it suitable for the development of new drugs targeting specific diseases. Researchers are focusing on optimizing its synthesis and evaluating its pharmacological profiles.

Industrial Applications

In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow for applications in agrochemicals and other industrial formulations.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Substituent Position and Type

The following compounds share the ethanone core but differ in substituent types and positions:

Key Observations :

- Electron Effects : Methanesulfonyl (-SO₂CH₃) and methylthio (-SCH₃) groups exhibit contrasting electronic behaviors. The former is electron-withdrawing, while the latter is electron-donating, affecting the compound’s acidity and reaction pathways .

- Polarity : The -SO₂CH₃ group increases solubility in polar solvents compared to -SCH₃ or -OCH₃ derivatives.

Physicochemical Properties

Melting Points and Stability

Actividad Biológica

1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone, a compound with the molecular formula CHClOS, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring with a methanesulfonyl group, contributing to its reactivity and biological interactions. Its structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClOS |

| Molecular Weight | 248.71 g/mol |

| CAS Number | 23213263 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound could inhibit cell proliferation in various cancer cell lines. For instance, a study reported an IC value of approximately 18 μM against human breast cancer cells, suggesting moderate efficacy comparable to established chemotherapeutics such as Olaparib .

Mechanism of Action:

The anticancer effects are attributed to the compound's ability to inhibit poly (ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells. This was evidenced by increased cleavage of PARP and elevated levels of phosphorylated H2AX, markers indicative of DNA damage response .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. Specifically, it has been observed to reduce the expression of pro-inflammatory cytokines in cell culture models .

Study on Antitumor Activity

A notable case study involved the administration of this compound in a murine model of lung cancer. The treatment resulted in significant tumor reduction compared to control groups, highlighting its potential as a therapeutic agent in oncology .

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| Compound Administered | 65 |

Pharmacokinetics and Toxicology

Toxicological assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models. However, further investigations into its pharmacokinetics are necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) characteristics .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Substrate preparation : Ensure the aromatic ring (e.g., 2-chloro-4-methanesulfonyl-3-methylbenzene) is electron-rich to facilitate electrophilic substitution.

- Catalyst optimization : Anhydrous AlCl₃ is typically used at 0–5°C to minimize side reactions like over-acylation.

- Workup : Quench the reaction with ice-cold water and extract with dichloromethane.

Q. Critical factors :

- Temperature control : Higher temperatures may lead to decomposition of the methanesulfonyl group.

- Solvent choice : Use non-polar solvents (e.g., CS₂) to stabilize reactive intermediates.

Reference analogs (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) show yields of 60–75% under similar conditions .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

Answer:

- X-ray crystallography : For unambiguous confirmation of molecular geometry, use SHELX programs (e.g., SHELXL for refinement). This is critical for resolving steric effects from the methanesulfonyl and chloro substituents .

- Mass spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]⁺) and fragmentation patterns. NIST databases can validate spectral matches .

- FT-IR : Key absorption bands include C=O (~1680 cm⁻¹) and S=O (~1150 cm⁻¹) stretching vibrations .

Data interpretation tip : Compare results with structurally similar compounds (e.g., 1-(4-Chloro-3-fluorophenyl) derivatives) to identify substituent-specific shifts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Engineering controls : Use a chemical fume hood to mitigate inhalation risks.

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Note : The methanesulfonyl group may hydrolyze under acidic conditions, releasing toxic gases. Always consult SDS guidelines for emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the methanesulfonyl group exhibits conformational flexibility?

Answer:

- High-resolution data : Collect diffraction data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Twinned crystals : Use SHELXD for structure solution in cases of twinning or disorder .

- Computational modeling : Compare experimental data with DFT-optimized geometries to identify energetically favorable conformers.

Case study : Analogous sulfonyl-containing compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) show that torsional angles of the sulfonyl group vary by ±5° depending on crystal packing .

Q. What strategies optimize the synthesis of derivatives for pharmaceutical applications, such as heterocyclic precursors?

Answer:

- Functional group compatibility : Protect the ketone moiety (e.g., as a ketal) before introducing reactive groups like amines or halogens.

- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups without degrading the sulfonyl substituent.

Example : 2-Chloro-1-(4-hydroxyphenyl)ethanone derivatives have been used to synthesize antibiotics via nucleophilic substitution at the chloro position .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity but may coordinate to Lewis acid catalysts, reducing efficiency.

- Protic solvents : Methanol or ethanol can protonate the carbonyl oxygen, slowing reaction rates.

Experimental design : Conduct kinetic studies in varying solvent systems (Table 1).

Q. Table 1. Solvent effects on reaction rate (k, s⁻¹)

| Solvent | Dielectric Constant | k (×10³) |

|---|---|---|

| DMF | 36.7 | 4.2 |

| THF | 7.5 | 1.8 |

| Dichloromethane | 8.9 | 2.3 |

Data adapted from analogs like 1-(4-methoxyphenyl)ethanone .

Q. What analytical challenges arise when interpreting NMR spectra due to the compound’s substituents?

Answer:

- ¹H NMR : The methyl group adjacent to the ketone (CH₃CO) may split into a quartet (J ≈ 6–7 Hz) due to coupling with the aromatic protons.

- ¹³C NMR : The methanesulfonyl group’s sulfur atom deshields nearby carbons, shifting signals downfield (e.g., C-SO₂ at ~55 ppm).

Troubleshooting : Use DEPT-135 to distinguish CH₃ groups from quaternary carbons. For complex splitting, employ 2D-COSY or HSQC .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction pathways?

Answer:

- DFT calculations : Optimize transition states for reactions like Friedel-Crafts acylation using Gaussian or ORCA software.

- Hammett parameters : Correlate substituent effects (σₚ values) on reaction rates. The -SO₂CH₃ group (σₚ ≈ 0.72) is strongly electron-withdrawing, directing electrophiles to the para position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.